molecular formula C9H7ClN2O2 B13673795 Methyl 4-Chlorobenzimidazole-2-carboxylate

Methyl 4-Chlorobenzimidazole-2-carboxylate

Cat. No.: B13673795
M. Wt: 210.62 g/mol
InChI Key: MINDENCNRXQDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-Chlorobenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole. These compounds are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Chlorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with methyl 4-chlorobenzoate in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Chlorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

Methyl 4-Chlorobenzimidazole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-Chlorobenzimidazole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Others may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Methyl 4-Chlorobenzimidazole-2-carboxylate can be compared with other similar compounds, such as:

    Benzimidazole: The parent compound with a wide range of biological activities.

    Methyl 5-Chlorobenzimidazole-2-carboxylate: A similar compound with a different substitution pattern.

    2-Methylbenzimidazole: Another derivative with distinct biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 4-chloro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12)

InChI Key

MINDENCNRXQDTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=CC=C2Cl

Origin of Product

United States

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